N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aryl benzaldehyde with 6-ethoxybenzo[d]thiazol-2-amine in the presence of a catalytic quantity of glacial acetic acid in ethanol. This reaction forms the intermediate N-benzylidene-6-ethoxybenzo[d]thiazol-2-amine, which is then further reacted with furan-2-carboxylic acid chloride to yield the final product .
Chemical Reactions Analysis
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity is linked to the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanamine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For example, the presence of an ethoxy group in this compound may enhance its lipophilicity and membrane permeability, making it more effective in certain applications .
Properties
IUPAC Name |
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-25-16-10-11-17-19(13-16)27-21(22-17)23(14-15-7-4-3-5-8-15)20(24)18-9-6-12-26-18/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQAPIFVJHAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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